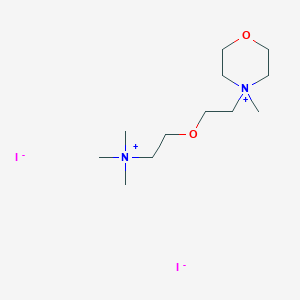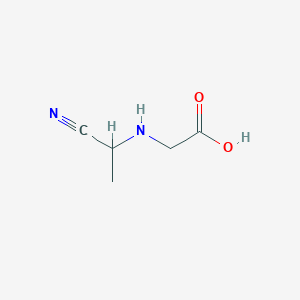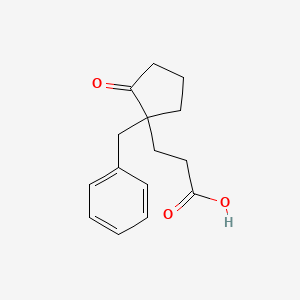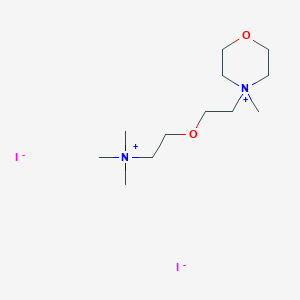
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is a chemical compound with the molecular formula C14H32I2N2O2. It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an ethoxyethyl chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide typically involves the reaction of 4-methylmorpholine with ethylene oxide to form 2-(2-(4-methylmorpholino)ethoxy)ethanol. This intermediate is then reacted with trimethylamine and subsequently treated with hydroiodic acid to yield the diiodide salt. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted ammonium salts.
科学的研究の応用
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)diethylmethyl-, diiodide
- Morpholinium, 4-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-4-methyl-, diiodide
Uniqueness
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
65732-44-7 |
|---|---|
分子式 |
C12H28I2N2O2 |
分子量 |
486.17 g/mol |
IUPAC名 |
trimethyl-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-13(2,3)5-9-15-10-6-14(4)7-11-16-12-8-14;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
OPSSGPQGJGYBIS-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCOCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)






![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)

